molecular formula C8H16Cl2N2O B8062767 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone hydrochloride

2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone hydrochloride

Cat. No.: B8062767
M. Wt: 227.13 g/mol
InChI Key: FTTOHJJCHVUPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone hydrochloride typically involves the reaction of 4-ethylpiperazine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is then hydrochlorinated to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone hydrochloride is widely used in scientific research due to its unique properties and reactivity. It is employed in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a building block in the construction of complex molecules. Its applications extend to the development of new drugs, materials, and chemical processes.

Mechanism of Action

The mechanism by which 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone hydrochloride exerts its effects depends on its specific use. In pharmaceutical applications, it may act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone hydrochloride is similar to other compounds such as 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride and 2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide. it is unique in its structure and reactivity, which sets it apart from these compounds. The presence of the ethyl group on the piperazine ring contributes to its distinct chemical properties and applications.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in various fields, and its continued study and use are likely to lead to further advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-chloro-1-(4-ethylpiperazin-1-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O.ClH/c1-2-10-3-5-11(6-4-10)8(12)7-9;/h2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTOHJJCHVUPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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